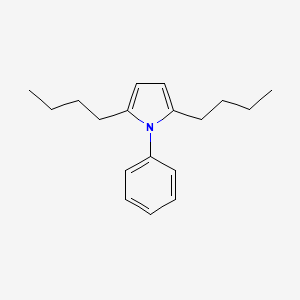
1-Benzhydryl-5-nitropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-5-nitropyrimidine-2,4-dione is a chemical compound with the molecular formula C17H13N3O4. It is characterized by the presence of a benzhydryl group attached to a nitropyrimidine-dione core.
Preparation Methods
The synthesis of 1-Benzhydryl-5-nitropyrimidine-2,4-dione typically involves the nucleophilic substitution reaction of benzhydryl chloride with 5-nitropyrimidine-2,4-dione. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Benzhydryl-5-nitropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzhydryl-5-nitropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-5-nitropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. Additionally, the benzhydryl group may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Benzhydryl-5-nitropyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-Benzhydryl-5-nitropyrimidine-2,4-diamine: This compound has an amine group instead of a dione, which may alter its reactivity and biological activity.
1-Benzhydryl-5-nitropyrimidine-2,4-diol: The presence of hydroxyl groups can significantly change the compound’s solubility and reactivity.
1-Benzhydryl-5-nitropyrimidine-2,4-dithione: The substitution of oxygen with sulfur atoms can impact the compound’s stability and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific applications.
Properties
CAS No. |
821795-52-2 |
|---|---|
Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
1-benzhydryl-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C17H13N3O4/c21-16-14(20(23)24)11-19(17(22)18-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,18,21,22) |
InChI Key |
PZJOKDJBURSOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C(=O)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
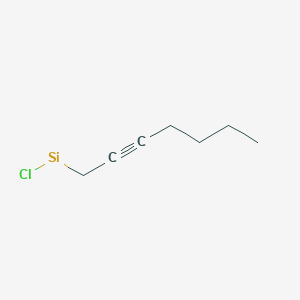
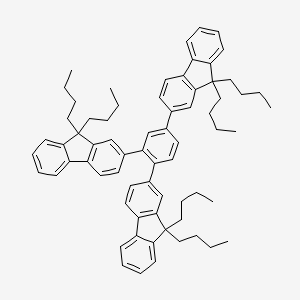

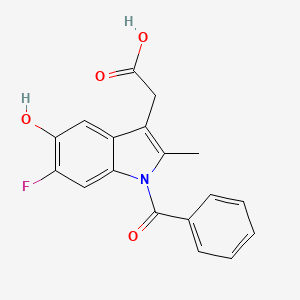
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
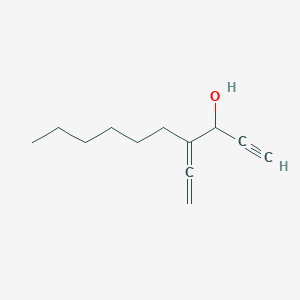
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
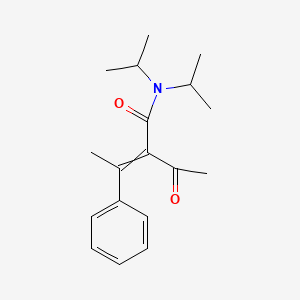
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
